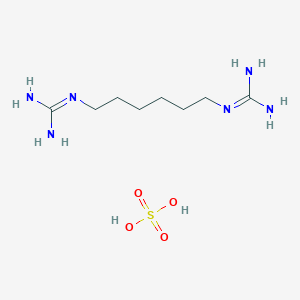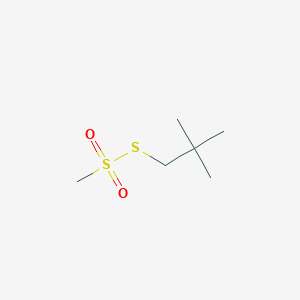![molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8](/img/structure/B19973.png)
[9,9'-Biphenanthrene]-10,10'-diol
Overview
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and other identifiers like the CAS number .
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants, catalysts, and environmental conditions (temperature, pressure, etc.) .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with common reagents, stability under various conditions, and its role as a reactant in other chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, flammability, and types of chemical reactions it can undergo .Scientific Research Applications
Photochemical Reactions : It is used in photochemical reactions to produce compounds like 9-fluorenone and spiro[9H-fluorene-9,9'(10'-H)-phenanthrene]-10'-one (Hoang et al., 1998).
Precursor for Conjugated Polymers : Synthesized 9,10-bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes, derivatives of [9,9'-Biphenanthrene]-10,10'-diol, are useful precursors for conjugated polymers like poly(phenanthrene) and poly(phenanthrylene-vinylene) (Grisorio et al., 2007).
Chemical Synthesis and Rearrangement : Research has focused on synthesizing and rearranging derivatives of 10-(2,2′-biphenylylene)-9-phenanthrone, which are used in various chemical reactions (Ooya et al., 1978).
Synthesis of Novel Phenanthrenes and Polyphenanthrenes : The compound facilitates the easy synthesis of novel phenanthrenes and polyphenanthrenes through a one-pot reduction process (He et al., 2008).
Synthesis of Substituted Phenanthrene-9,10-quinone Diimines : The compound is integral in the synthesis and characterization of substituted phenanthrene-9,10-quinone diimines, known as 9,10-bis(arylimino)-9,10-dihydrophenanthrene (aryl-BIP) (Belzen et al., 1996).
Photoreduction Studies : It is involved in the photoreduction of phenanthrenequinone, where its color changes under specific lighting conditions (Rennert et al., 1969).
Stereoselective Oxidative Coupling : The compound is used in the stereoselective oxidative coupling to produce novel axially dissymmetric compounds (Yamamoto et al., 1985).
Inhibiting Inflammatory Signaling : RSCL-0520, a phenanthrene isolated from Eulophia ochreata and related to [9,9'-Biphenanthrene]-10,10'-diol, inhibits inflammatory signaling mediated by Toll-like receptors (Datla et al., 2010).
Decarbonylation in Laser-Jet Conditions : It is used in the decarbonylation of 10,10-diphenyl-9-(10H)-phenanthrenone under high-intensity argon laser-jet conditions (Wilson et al., 1994).
Synthesis of Amino-Arylphenanthrenes : It aids in the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives using a catalyst-free cascade reaction (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSOVDICMIOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449871 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9,9'-Biphenanthrene]-10,10'-diol | |
CAS RN |
110071-78-8 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)



![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)



